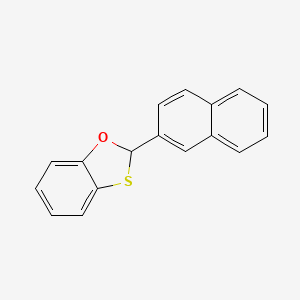
1,3-Benzoxathiole, 2-(2-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(naphthalen-2-yl)benzo[d][1,3]oxathiole is a heterocyclic compound that features a naphthalene ring fused to a benzo[d][1,3]oxathiole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yl)benzo[d][1,3]oxathiole can be achieved through several methods. One common approach involves the cyclization of aromatic 1,5-enynes using a gold(I)-catalyzed 6-endo-dig cyclization reaction . This method provides a high yield and regioselectivity, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for 2-(naphthalen-2-yl)benzo[d][1,3]oxathiole are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective catalysts, would apply. The gold(I)-catalyzed cyclization method mentioned above could be adapted for industrial use with appropriate scaling and process optimization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(naphthalen-2-yl)benzo[d][1,3]oxathiole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiole moiety to a thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
2-(naphthalen-2-yl)benzo[d][1,3]oxathiole has several applications in scientific research:
Medicinal Chemistry: This compound and its derivatives have been studied for their potential as atypical antipsychotic agents due to their activity as dopamine D2 and serotonin 5-HT2 antagonists.
Materials Science: The unique structural properties of this compound make it a candidate for use in organic electronics and fluorescent imaging.
Biological Studies: Its ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 2-(naphthalen-2-yl)benzo[d][1,3]oxathiole involves its interaction with specific molecular targets. For example, its antipsychotic activity is attributed to its ability to antagonize dopamine D2 and serotonin 5-HT2 receptors . The compound’s structural features allow it to bind to these receptors, inhibiting their activity and thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d][1,3]oxathiol-2-ones: These compounds share the oxathiole moiety but differ in their substitution patterns and biological activities.
Naphthalen-2-yl derivatives: Compounds with similar naphthalene structures but different functional groups can exhibit varying chemical and biological properties.
Uniqueness
2-(naphthalen-2-yl)benzo[d][1,3]oxathiole is unique due to its specific combination of a naphthalene ring and an oxathiole moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
55148-87-3 |
|---|---|
Formule moléculaire |
C17H12OS |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
2-naphthalen-2-yl-1,3-benzoxathiole |
InChI |
InChI=1S/C17H12OS/c1-2-6-13-11-14(10-9-12(13)5-1)17-18-15-7-3-4-8-16(15)19-17/h1-11,17H |
Clé InChI |
JUMYOORWAWGOQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3OC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


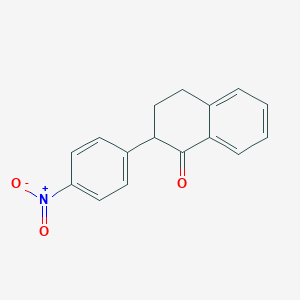
![4-Chloro-6-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B15065523.png)



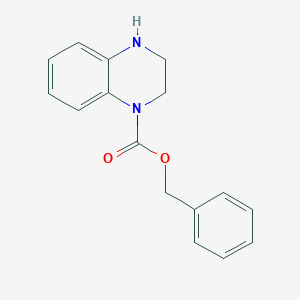
![2-bromo-3-methyl-6,7-dihydrothiazolo[3,2-a][1,3]diazepin-8(5H)-one](/img/structure/B15065553.png)
![(3-Methyl-1,4-dioxaspiro[4.4]nonan-3-yl) benzoate](/img/structure/B15065568.png)
![7-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15065569.png)
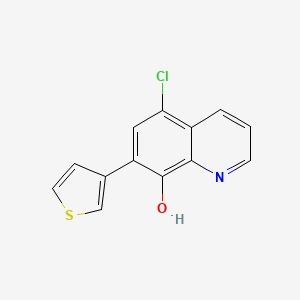
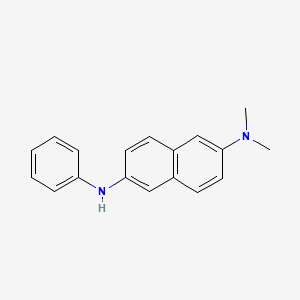

![tert-Butyl 1-(2-amino-2-oxoethyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B15065609.png)
![1-Azaspiro[4.5]decane-2,8-dione oxalate](/img/structure/B15065617.png)
